N-(sec-butyl)-4-piperidinecarboxamide dihydrochloride, also known as a piperidinecarboxamide derivative, is a chemical compound characterized by the presence of a piperidine ring, a secondary butyl group, and a carboxamide functional group. This compound is notable for its potential applications in medicinal chemistry and its unique structural properties that enhance its solubility and biological activity. The dihydrochloride form improves its water solubility, making it suitable for various pharmaceutical applications.
N-(sec-butyl)-4-piperidinecarboxamide dihydrochloride belongs to the class of piperidine derivatives, which are widely studied due to their diverse pharmacological properties. These compounds are often investigated for their potential as analgesics, anti-inflammatory agents, and in the treatment of neurological disorders.
The synthesis of N-(sec-butyl)-4-piperidinecarboxamide dihydrochloride can be achieved through several steps:
The molecular structure of N-(sec-butyl)-4-piperidinecarboxamide dihydrochloride can be described as follows:
The presence of two hydrochloride ions enhances solubility and stability in aqueous environments.
N-(sec-butyl)-4-piperidinecarboxamide dihydrochloride participates in various chemical reactions:
The mechanism of action for N-(sec-butyl)-4-piperidinecarboxamide dihydrochloride involves interaction with specific molecular targets within biological systems:
N-(sec-butyl)-4-piperidinecarboxamide dihydrochloride exhibits several noteworthy physical and chemical properties:
The scientific applications of N-(sec-butyl)-4-piperidinecarboxamide dihydrochloride are diverse:
Chemical Identity: N-(sec-butyl)-4-piperidinecarboxamide dihydrochloride (CAS: 1609400-92-1) is a hydrochloride salt of a substituted piperidine derivative. Its molecular formula is C₁₀H₂₂Cl₂N₂O, with a molecular weight of 257.20 g/mol. The compound features a piperidine ring where the nitrogen at position 4 is functionalized with a carboxamide group linked to a sec-butyl chain (‑CH(CH₃)CH₂CH₃), with two HCl molecules protonating the tertiary amine nitrogen of the piperidine ring [1] [2]. Its canonical SMILES representation is Cl.Cl.CC(CC)NC(=O)C1CCNCC1, and its InChIKey is PTDJYJROJVDULO-UHFFFAOYSA-N [1] [3].
Structural and Spectral Properties:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: